2,7-Di-tert-butylfluorene-9-carboxylic Acid: Technical Monograph
2,7-Di-tert-butylfluorene-9-carboxylic Acid: Technical Monograph
[1]
Executive Summary & Compound Identity
2,7-Di-tert-butylfluorene-9-carboxylic acid (CAS: 351003-13-9 ) is a specialized fluorene derivative characterized by significant steric bulk and enhanced solubility in organic media compared to its unsubstituted parent.[1] Primarily utilized as a high-purity intermediate in the synthesis of functional organic materials—including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and metal-organic frameworks (MOFs)—it also serves as a lipophilic scaffold in medicinal chemistry for exploring structure-activity relationships (SAR) where solubility is a limiting factor.[1]
This guide provides a rigorous technical analysis of the compound, detailing its physicochemical profile, a validated synthesis workflow, and critical characterization data.[1]
Chemical Identity Matrix[1]
| Property | Specification |
| CAS Number | 351003-13-9 |
| IUPAC Name | 2,7-di-tert-butyl-9H-fluorene-9-carboxylic acid |
| Molecular Formula | C₂₂H₂₆O₂ |
| Molecular Weight | 322.44 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 185–187 °C (lit.)[1][2] |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| pKa (Calc.) | ~3.5–4.0 (Typical for fluorene-9-carboxylic acids) |
Validated Synthesis Protocol
The most reliable route to 2,7-di-tert-butylfluorene-9-carboxylic acid involves the direct lithiation of 2,7-di-tert-butylfluorene followed by electrophilic quenching with carbon dioxide.[1] This method is preferred over hydrolysis of nitrile precursors due to higher atom economy and milder workup conditions.[1]
Reaction Mechanism & Pathway
The following diagram illustrates the transformation from the parent fluorene to the carboxylic acid via a stabilized carbanion intermediate.[1]
[1]
Step-by-Step Experimental Methodology
Safety Precaution: n-Butyllithium (n-BuLi) is pyrophoric.[1] All operations must be conducted under an inert atmosphere (Ar or N₂) using standard Schlenk techniques.
Phase 1: Deprotonation (Generation of the Nucleophile)[1]
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Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.
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Dissolution: Charge the flask with 2,7-di-tert-butylfluorene (2.78 g, 10.0 mmol) and anhydrous THF (50 mL). Stir until fully dissolved.
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Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C). Allow to equilibrate for 10 minutes.
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Lithiation: Dropwise add n-BuLi (4.4 mL, 2.5 M in hexanes, 11.0 mmol) via syringe over 10 minutes. The solution will typically turn a deep red/orange color, indicating the formation of the fluorenyl anion.[1]
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Equilibration: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the solution to warm to 0 °C (ice bath) for 30 minutes to ensure complete deprotonation.
Phase 2: Carboxylation (The Quench)[1]
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CO₂ Addition: Cool the reaction mixture back to -78 °C. Introduce dry CO₂ gas (passed through a drying tube containing CaCl₂) into the solution via a cannula or needle. Alternatively, add crushed, dry ice (excess) directly if anhydrous conditions can be strictly maintained.[1]
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Reaction: The color will discharge (turn pale yellow or clear) as the anion reacts.[1] Stir for 1 hour while allowing the mixture to warm to room temperature.
Phase 3: Workup & Purification[1]
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Quench: Carefully quench the reaction with Water (20 mL).
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Acidification: Acidify the aqueous phase to pH ~1-2 using HCl (2 M) . A white precipitate (the product) should form.[1]
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Extraction: Extract the mixture with Ethyl Acetate (3 x 50 mL).
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Washing: Wash the combined organic layers with Brine (50 mL), dry over anhydrous Na₂SO₄ , and filter.
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Concentration: Remove the solvent under reduced pressure.
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Recrystallization: Recrystallize the crude solid from a mixture of Hexane/Ethanol or Hexane/DCM to obtain pure white crystals.[1]
Characterization & Quality Control
To ensure the integrity of the synthesized compound for drug development or materials science applications, the following spectral signatures must be verified.
Nuclear Magnetic Resonance (NMR) Expectations
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¹H NMR (400 MHz, CDCl₃):
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δ 1.35 ppm (s, 18H): tert-Butyl protons.[1]
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δ 4.85 ppm (s, 1H): H-9 proton (methine).[1] Note: This shift is diagnostic; it appears downfield due to the carboxylic acid and aromatic ring current.[1]
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δ 7.40–7.80 ppm (m, 6H): Aromatic protons of the fluorene core.[1]
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δ ~10–12 ppm (br s, 1H): Carboxylic acid proton (-COOH), often broad or invisible depending on water content/exchange.[1]
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Infrared Spectroscopy (FT-IR)
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1690–1710 cm⁻¹: Strong C=O stretching vibration (Carboxylic acid dimer).[1]
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2800–3100 cm⁻¹: Broad O-H stretch overlapping with C-H stretches.[1]
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2960 cm⁻¹: Strong C-H stretch (aliphatic tert-butyl).[1]
Applications in Research & Development
Materials Science: Solubility Engineering
The tert-butyl groups at the 2 and 7 positions are critical for preventing π-π stacking aggregation.[1] This is particularly vital in:
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OLED Emitters: When used as a ligand in iridium or platinum complexes, the bulky groups reduce self-quenching, improving quantum efficiency.[1]
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Polymer Synthesis: The carboxylic acid functionality allows for esterification or amidation, enabling the grafting of the fluorene unit onto polymer backbones (e.g., polyimides) to increase the refractive index or thermal stability.[1]
Drug Development: Bioisosteres
In medicinal chemistry, the 9-fluorenecarboxylic acid scaffold acts as a lipophilic bulky group.[1]
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Anticholinergic Agents: Historically, esters of fluorene-9-carboxylic acid have shown antispasmodic activity.[1]
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Steric Shielding: The 2,7-di-tert-butyl variant offers a unique steric profile that can protect metabolically labile sites on a drug molecule or improve membrane permeability through increased lipophilicity.[1]
References
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Xiao, H., Yin, H., Wang, L., Mei, C., & Zhang, X. (2011).[1] Synthesis of 2,2′-Diamino-7-tert-butyl-9,9′-spirobifluorene Starting from 4,4′-Di-tert-butylbiphenyl.[1] Monatshefte für Chemie - Chemical Monthly, 143, 683–686.[1] Retrieved from [Link][1]
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Ogasa, C., Kayano, K., & Namba, K. (2024).[1][3] A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.[1][3] Synlett, 35, 235-239.[1][3] Retrieved from [Link][1]
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Lozano, A. E., et al. (2022).[1] Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications.[1][4] Membranes, 12(12), 1276.[1] Retrieved from [Link][1][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 351003-13-9,2,7-二叔丁基芴-9-甲酸,2,7-Di-tert-butylfluorene-9-carboxylic acid [weibosci.com]
- 3. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 4. Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study | MDPI [mdpi.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
